8-Methoxyquinolin-4-amine

Vue d'ensemble

Description

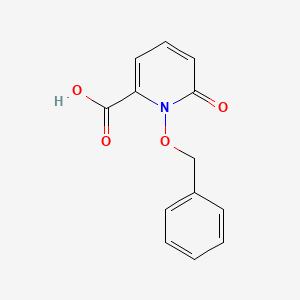

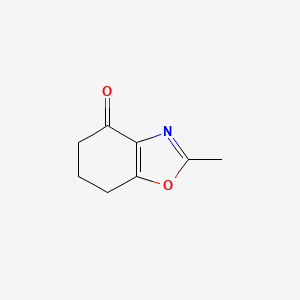

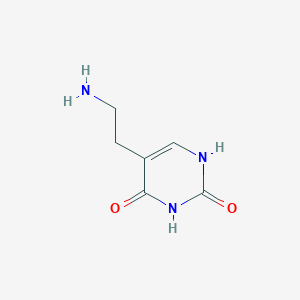

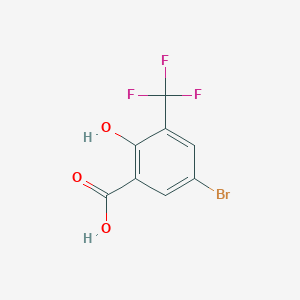

8-Methoxyquinolin-4-amine is a synthetic chemical compound with the linear formula C10H10N2O . It has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, can be achieved through intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 8-Methoxyquinolin-4-amine has been studied in the context of its complex with human Apoptosis-Inducing Factor (AIF) . The molecule has a molecular weight of 174.2 g/mol .Chemical Reactions Analysis

Quinolin-8-amines are valuable scaffolds in organic synthesis . They have been used in the transition metal mediated construction of aromatic nitrogen heterocycles .Applications De Recherche Scientifique

Antitumor Activity

8-Methoxyquinolin-4-amine has been used in the synthesis of novel functionalized mono-, bis- and tris- Cinchona-Based Amines. These compounds have shown attractive in vitro cytotoxicity and cytostatic effects on human leukemia (HL-60), human neuroblastoma (SH-SY5Y), human hepatoma (HepG2) and human breast cancer (MCF-7) cells .

Antimalarial Activity

8-Quinolinamines, which include 8-Methoxyquinolin-4-amine, have exhibited potent in vitro antimalarial activity. They have shown to be effective against drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .

Antileishmanial Activity

Several synthesized 8-quinolinamines have exhibited in vitro antileishmanial activities, comparable to the standard drug pentamidine .

Antifungal Activity

8-Quinolinamines have shown promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .

Antibacterial Activity

These compounds have also demonstrated antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare .

Drug Discovery

8-Methoxyquinolin-4-amine is a vital scaffold for leads in drug discovery. It has versatile applications in the fields of industrial and synthetic organic chemistry .

Safety and Hazards

Orientations Futures

Compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Mécanisme D'action

Target of Action

8-Methoxyquinolin-4-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are various infectious parasites, including Plasmodium falciparum . These compounds have shown potent in vitro antimalarial activity .

Mode of Action

It’s known that 8-quinolinamines interact with their targets (parasites) and exhibit antimalarial activity

Biochemical Pathways

Given its antimalarial activity, it can be inferred that it interferes with the life cycle of the malaria parasite,Plasmodium falciparum .

Result of Action

8-Methoxyquinolin-4-amine, as a derivative of 8-quinolinamines, has shown potent in vitro antimalarial activity . The most promising analogues of 8-quinolinamines have cured all animals against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . This suggests that 8-Methoxyquinolin-4-amine could potentially have similar effects.

Propriétés

IUPAC Name |

8-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBPJEIUEYDRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587998 | |

| Record name | 8-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyquinolin-4-amine | |

CAS RN |

220844-65-5 | |

| Record name | 8-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220844-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)